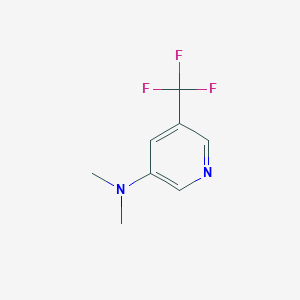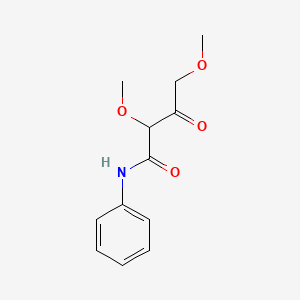
2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone is an organic compound characterized by the presence of an ethylsulfonyl group and a fluorophenyl group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone typically involves the reaction of 2-fluoroacetophenone with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-fluoroacetophenone+ethylsulfonyl chloridetriethylaminethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
化学反应分析
Types of Reactions
2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
科学研究应用
2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(Methylsulfonyl)-1-(2-fluorophenyl)ethanone
- 2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanone
- 2-(Ethylsulfonyl)-1-(2-chlorophenyl)ethanone
Uniqueness
2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone is unique due to the presence of both the ethylsulfonyl and fluorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
属性
分子式 |
C10H11FO3S |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
2-ethylsulfonyl-1-(2-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H11FO3S/c1-2-15(13,14)7-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 |
InChI 键 |
ZRZTTXKCGPWBSN-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)CC(=O)C1=CC=CC=C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B13005320.png)
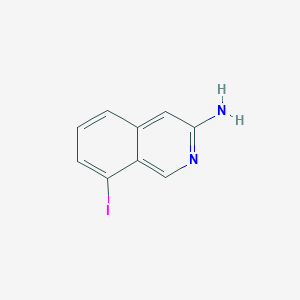
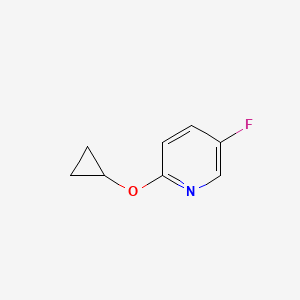
![2-Oxobicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B13005332.png)
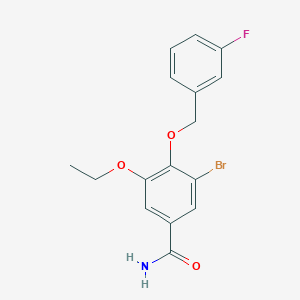
![6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid](/img/structure/B13005337.png)
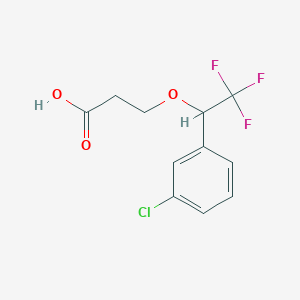
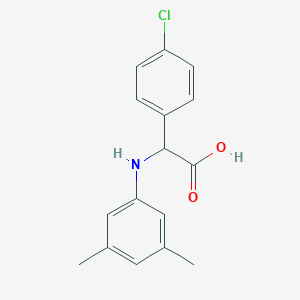
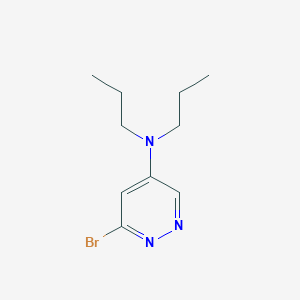

![2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13005379.png)
